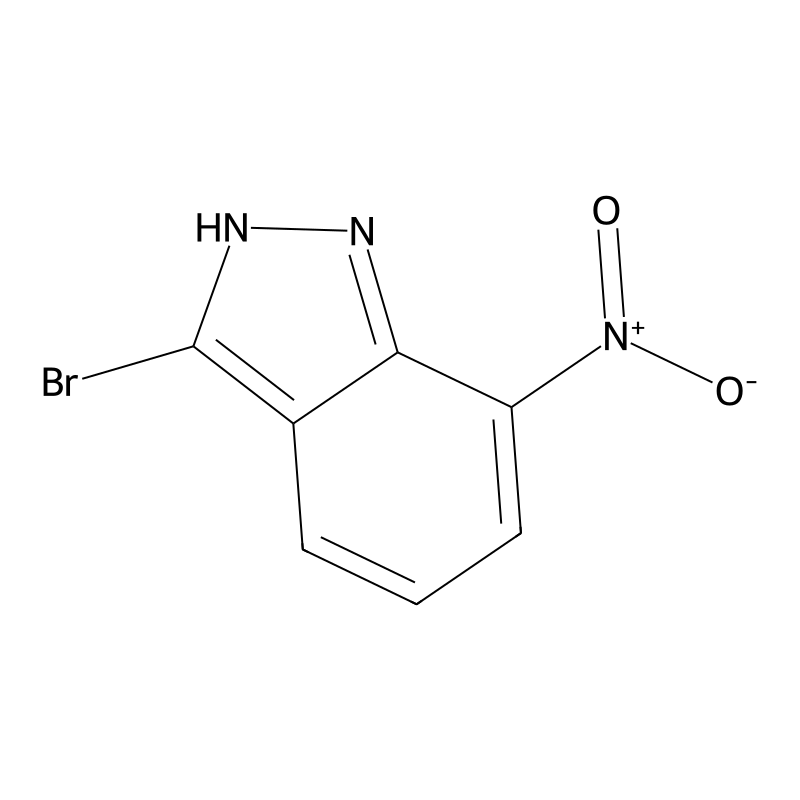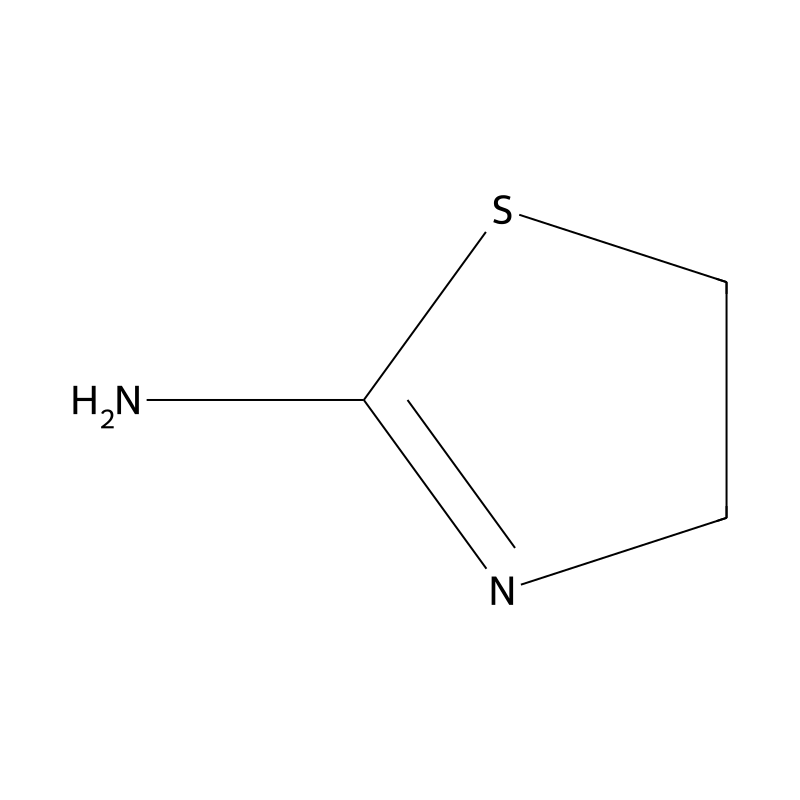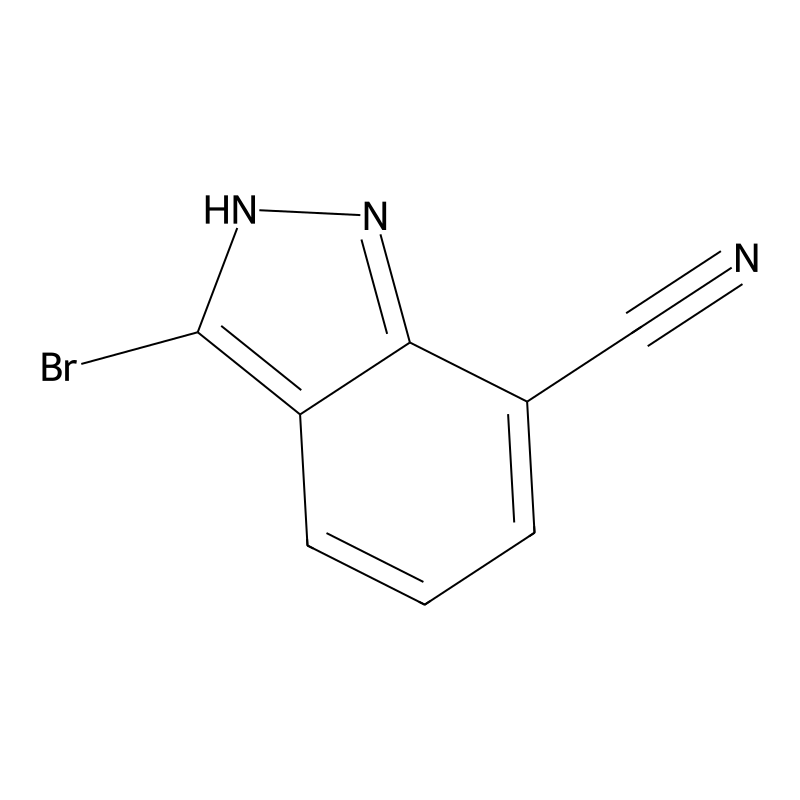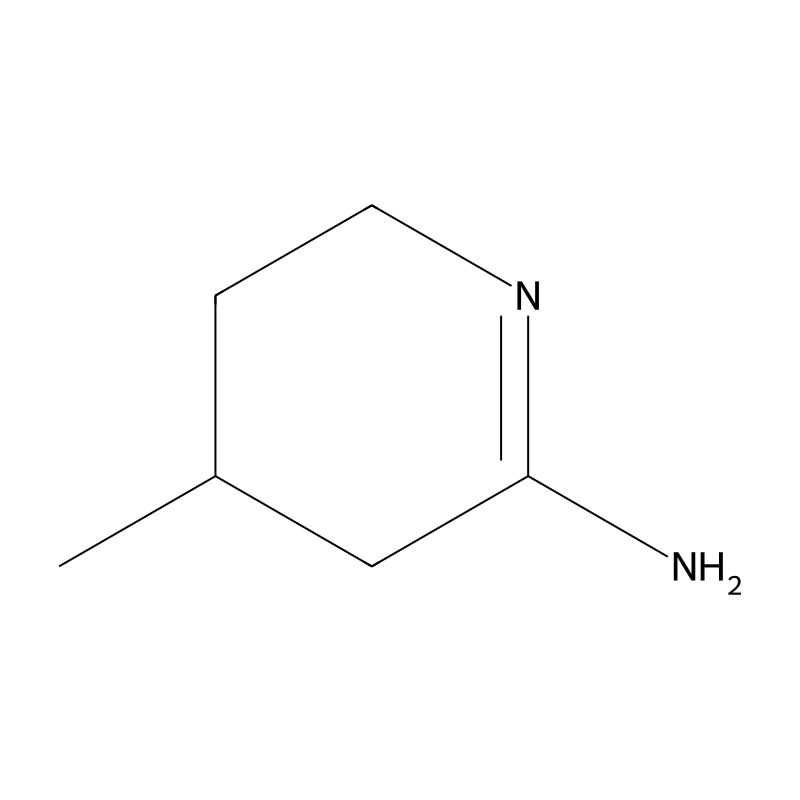CAS No.:107-41-5
Molecular Formula:C6H14O2
C6H14O2
(CH3)2COHCH2CHOHCH3
C6H14O2
(CH3)2COHCH2CHOHCH3
Molecular Weight:118.17 g/mol
Availability:
In Stock
CAS No.:67-63-0
Molecular Formula:C3H8O
C3H8O
CH3CHOHCH3
C3H8O
CH3CHOHCH3
Molecular Weight:60.10 g/mol
Availability:
In Stock
CAS No.:74209-34-0
Molecular Formula:C7H4BrN3O2
Molecular Weight:242.03 g/mol
Availability:
In Stock
CAS No.:1779-81-3
Molecular Formula:C3H6N2S
Molecular Weight:102.16 g/mol
Availability:
In Stock
CAS No.:945762-00-5
Molecular Formula:C8H4BrN3
Molecular Weight:222.04 g/mol
Availability:
In Stock
CAS No.:165383-71-1
Molecular Formula:C6H12N2
Molecular Weight:112.17 g/mol
Availability:
In Stock





